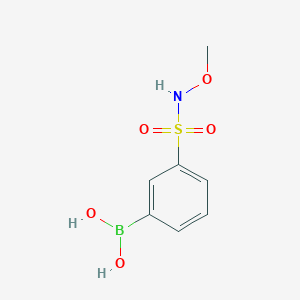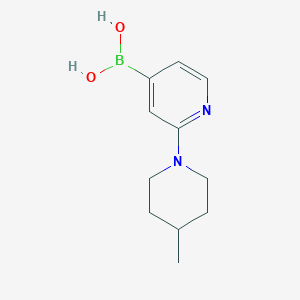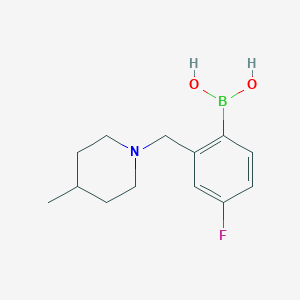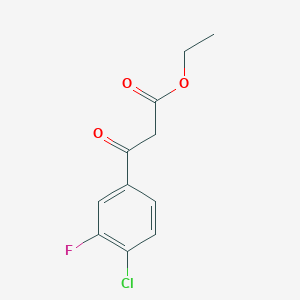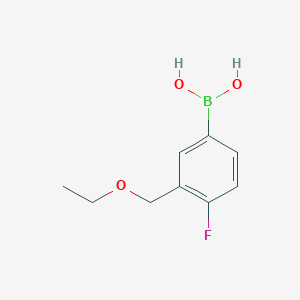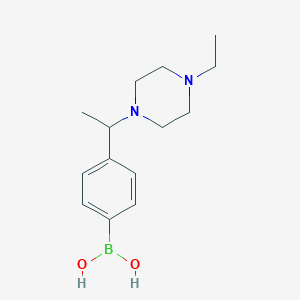
(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid
Descripción general
Descripción
“(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C14H23BN2O2 . It is a solid compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further connected to an ethylpiperazinyl group . The InChI code for this compound is 1S/C12H19BN2O2.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17;/h3-6,16-17H,2,7-10H2,1H3;1H .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis of Biologically Active Derivatives
A study by Murugesan et al. (2017) utilized boron nitride nanomaterial-based solid acid catalysts, including derivatives of 4-ethylpiperazin-1-yl, for synthesizing biologically active compounds under microwave irradiation. These novel ethylpiperazinyl-quinolinyl-based acridine derivatives show potential for molecular docking in protein studies, highlighting the use of (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid in advanced material synthesis and biochemistry (Murugesan, Gengan, Moodley, & Gericke, 2017).
Phenylboronic Acid-Modified Nanoparticles in Antiviral Research
Khanal et al. (2013) explored the modification of nanoparticles with phenylboronic acid, including derivatives like (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid, for biological applications. The study focused on their potential as antiviral inhibitors against Hepatitis C virus, demonstrating the role of such compounds in developing new antiviral strategies (Khanal, Vausselin, Barras, et al., 2013).
Synthesis of Multifunctional Compounds for Industrial Chemistry
Zhang et al. (2017) synthesized derivatives of phenylboronic acids with aminophosphonic acid groups, providing new opportunities for applications in medicine, agriculture, and industrial chemistry. This research underlines the multifaceted use of boronic acid compounds in various fields (Zhang, Zhang, Ge, et al., 2017).
Developing Organic Phosphorescent Materials
A study by Zhang et al. (2018) showcased the use of aryl boronic acids in the development of organic room-temperature phosphorescent (RTP) materials. The study highlights the potential of compounds like (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid in creating new materials with unique optical properties (Zhang, Sun, Tang, et al., 2018).
Phenyl Boronic Acid in Nanotechnology and Bioimaging
The research by Mu et al. (2012) demonstrated the use of phenyl boronic acids in modifying polyethylene glycol-wrapped carbon nanotubes, which has implications in nanotechnology and bioimaging. This study highlights the role of such compounds in enhancing nanomaterials for various applications (Mu, McNicholas, Zhang, et al., 2012).
Fluorescence Probe Development for Ion Detection
Research by Selvaraj et al. (2019) used a boronic acid derivative for developing a sequential "on-off-on" type relay fluorescence probe. This has significant implications in the development of sensitive and selective probes for ion detection in biological systems (Selvaraj, Rajalakshmi, Nam, et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
[4-[1-(4-ethylpiperazin-1-yl)ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-3-16-8-10-17(11-9-16)12(2)13-4-6-14(7-5-13)15(18)19/h4-7,12,18-19H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQVUWSIBVUGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




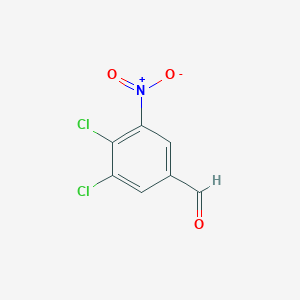



![8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1408767.png)
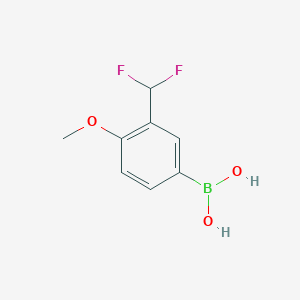
![methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1408769.png)
